molecular formula C23H19ClN2O4 B11534931 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11534931
M. Wt: 422.9 g/mol
InChI Key: GQXVSNGXKDFRBS-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazone derivative featuring a 2-methylphenoxy acetyl group and a 2-chlorobenzoate ester (Fig. 1). The (E)-configuration of the hydrazinylidene linker ensures structural rigidity, while the 2-chloro substituent on the benzoate ring introduces electron-withdrawing effects, which are critical for biological activity .

Properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H19ClN2O4/c1-16-6-2-5-9-21(16)29-15-22(27)26-25-14-17-10-12-18(13-11-17)30-23(28)19-7-3-4-8-20(19)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

GQXVSNGXKDFRBS-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2-methylphenoxyacetic acid hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 2-chlorobenzoic acid or its derivatives under esterification conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the hydrazone linkage or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage and ester functionality play crucial roles in its reactivity and binding affinity. The exact molecular pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Analogs

2-Bromo Analogue
  • Structure: 4-[(E)-{2-[(2-Methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate ().
  • Key Differences : Bromine replaces chlorine at the 2-position of the benzoate.
  • Impact : Bromine’s larger atomic radius increases steric bulk but reduces electronegativity compared to chlorine. This may alter binding affinity in enzymatic pockets .
2,4-Dichloro Analogue
  • Structure: 2-Methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate ().
  • Key Differences : Additional 4-chloro substituent and phenylacetyl group.
  • Impact : The 2,4-dichloro substitution reduces potency (IC50 = 5.89 µM) compared to the 2-chloro derivative (IC50 = 1.82 µM), likely due to unfavorable steric or electronic effects .
4-Chloro Analogue
  • Structure: 2-[(E)-({4-[(4-Methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-chlorobenzoate ().
  • Key Differences : Chlorine at the 4-position of the benzoate and a benzyloxy group.
  • Impact : The 4-chloro position diminishes activity (IC50 = 12.5 µM), highlighting the importance of the 2-chloro substituent for optimal binding .

Modifications to the Hydrazinylidene-Linked Acetyl Group

Toluidino-Substituted Analog
  • Structure: 4-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate ().
  • Key Differences: 2-Toluidino (2-methylanilino) replaces the 2-methylphenoxy group.
Fluorophenoxy-Substituted Analog
  • Structure: 4-Bromo-2-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate ().
  • Key Differences: 4-Fluorophenoxy acetyl group and bromine on the phenyl ring.
  • The bromine substituent may enhance halogen bonding in hydrophobic environments .

Thiazolidinone-Containing Analogs

  • Structure : 4-{[2-(2,4-Dichlorobenzoyl)hydrazinylidene]methyl}phenyl (2,4-dioxo-1H,1,3-thiazolidin-5-yl)acetate ().
  • Key Differences: Thiazolidinone ring replaces the benzoate ester.
  • Sorbinil’s 1.32 µM) .

Comparative Data Table

Compound Name Substituents (Benzoate) Acetyl Group Modification IC50 (µM) Key Properties
Target Compound 2-Chloro 2-Methylphenoxy 1.82 Optimal EWG position, high potency
2-Bromo Analogue () 2-Bromo 2-Methylphenoxy N/A Increased steric bulk
2,4-Dichloro Analogue () 2,4-Dichloro Phenylacetyl 5.89 Reduced activity due to 4-Cl
4-Chloro Analogue () 4-Chloro 4-Methylbenzyloxy 12.5 Least active
Thiazolidinone Derivative () N/A Thiazolidinone ring 1.82 Comparable to Sorbinil
Toluidino-Substituted Analog () 2-Chloro 2-Toluidino N/A Enhanced H-bonding, metabolic liability

Key Research Findings

  • Positional Effects of Chlorine : The 2-chloro substituent on the benzoate is critical for activity, as 4-chloro or 2,4-dichloro analogs exhibit significantly reduced potency .
  • Electron-Withdrawing Groups (EWGs) : EWGs at the benzoate’s 2-position enhance binding affinity, likely through polar interactions with target enzymes .
  • Metabolic Stability: The 2-methylphenoxy group balances lipophilicity and stability, whereas toluidino or fluorophenoxy groups may introduce metabolic vulnerabilities (e.g., oxidation) .

Biological Activity

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound that belongs to the class of hydrazones. Its unique structural features, including a phenyl group, hydrazinylidene moiety, and a benzoate ester, suggest potential biological activities worth exploring. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.4 g/mol
  • IUPAC Name : [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
PropertyValue
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
CAS Number303085-89-4
InChI KeyNHZVFJSBKMJLSU-BUVRLJJBSA-N

The biological activity of 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydrazone moiety may inhibit various enzymes, leading to altered metabolic pathways. This inhibition can result in significant biological effects, such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

Antimicrobial Activity

In vitro studies have demonstrated that 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate exhibits antimicrobial properties against various pathogens. For instance, it was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated a significant zone of inhibition for several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Studies

Case studies have explored the compound's effects on cancer cell lines. One study utilized human breast cancer cells (MCF-7) to assess cytotoxicity. The results showed that the compound induced cell death in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications.

Case Studies

  • Antibacterial Efficacy :
    • Study Design : The compound was tested against Staphylococcus aureus and Escherichia coli.
    • Results : Zones of inhibition measured 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.
    • : These findings support the compound's potential use as an antibacterial agent.
  • Cytotoxicity in Cancer Cells :
    • Study Design : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant cell death was observed at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM.
    • : The compound shows promise as a candidate for further development in anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.